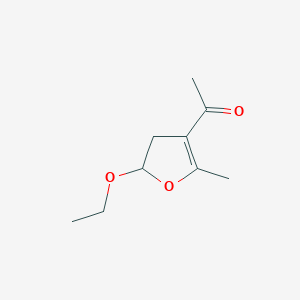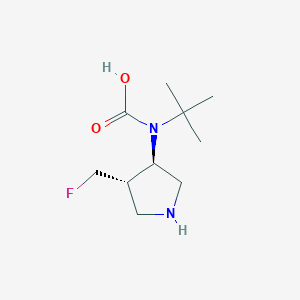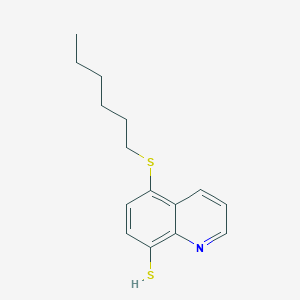
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid is a complex organic compound that features a quinoline core substituted with various functional groups
準備方法
The synthesis of 2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of the Sulfonyl Group: The hexadecylsulfonyl group is introduced through a sulfonation reaction using hexadecylsulfonyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The hydrazono group is formed by reacting the sulfonylated quinoline with hydrazine hydrate under reflux conditions.
Final Functionalization:
化学反応の分析
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazono group to an amino group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, resulting in the formation of the corresponding phenol and quinoline derivatives.
科学的研究の応用
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound’s hydrazono group makes it a useful probe for studying enzyme-substrate interactions in biochemical assays.
Industrial Applications: It is explored as a corrosion inhibitor in metal protection due to its strong adsorption properties on metal surfaces.
作用機序
The mechanism of action of 2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cell signaling, leading to altered cellular responses.
Membrane Interaction: The hexadecylsulfonyl group enhances the compound’s ability to integrate into lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid can be compared with similar compounds such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their functional groups and applications.
Sulfonyl Hydrazones: Compounds like sulfonyl hydrazone derivatives used in diabetes treatment (e.g., sulfonylureas) have similar hydrazono groups but differ in their core structures and biological targets.
Phenyl Ether Derivatives: Compounds like diphenyl ether herbicides share the phenyl ether linkage but differ in their overall structure and mode of action.
特性
CAS番号 |
155637-00-6 |
|---|---|
分子式 |
C39H53N3O6S2 |
分子量 |
724.0 g/mol |
IUPAC名 |
2-(2-hexadecylsulfonylhydrazinyl)-5-methyl-3-[2-(4-methylphenoxy)phenyl]quinoline-4-sulfonic acid |
InChI |
InChI=1S/C39H53N3O6S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-29-49(43,44)42-41-39-37(38(50(45,46)47)36-31(3)21-20-23-34(36)40-39)33-22-17-18-24-35(33)48-32-27-25-30(2)26-28-32/h17-18,20-28,42H,4-16,19,29H2,1-3H3,(H,40,41)(H,45,46,47) |
InChIキー |
PUAHVTNIZZGPPY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NNC1=NC2=CC=CC(=C2C(=C1C3=CC=CC=C3OC4=CC=C(C=C4)C)S(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)


![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)



![[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol](/img/structure/B12885794.png)

![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)
